![molecular formula C7H11F2N B13205152 8,8-Difluoro-4-azabicyclo[5.1.0]octane](/img/structure/B13205152.png)
8,8-Difluoro-4-azabicyclo[5.1.0]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8-Difluoro-4-azabicyclo[510]octane is a bicyclic compound characterized by the presence of two fluorine atoms and a nitrogen atom within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Difluoro-4-azabicyclo[5.1.0]octane typically involves the use of fluorinated precursors and specific reaction conditions to ensure the incorporation of fluorine atoms into the bicyclic structure. One common method involves the reaction of a suitable azabicyclo compound with a fluorinating agent under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the desired product in a highly pure form .
Análisis De Reacciones Químicas
Types of Reactions: 8,8-Difluoro-4-azabicyclo[5.1.0]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to the formation of new compounds.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can introduce various functional groups into the bicyclic structure .
Aplicaciones Científicas De Investigación
8,8-Difluoro-4-azabicyclo[5.1.0]octane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 8,8-Difluoro-4-azabicyclo[5.1.0]octane involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparación Con Compuestos Similares
8,8-Difluoro-4-azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in the arrangement of the rings.
8,8-Difluoro-4-azabicyclo[4.1.0]octane: Another similar compound with a different ring configuration.
Uniqueness: 8,8-Difluoro-4-azabicyclo[5.1.0]octane is unique due to its specific ring structure and the presence of two fluorine atoms, which impart distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C7H11F2N |
|---|---|
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
8,8-difluoro-4-azabicyclo[5.1.0]octane |
InChI |
InChI=1S/C7H11F2N/c8-7(9)5-1-3-10-4-2-6(5)7/h5-6,10H,1-4H2 |
Clave InChI |
MIOSWEIGQFUFDC-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC2C1C2(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



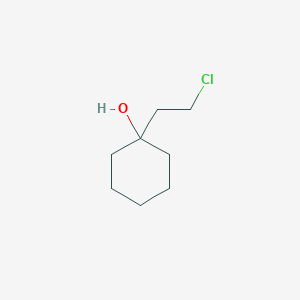
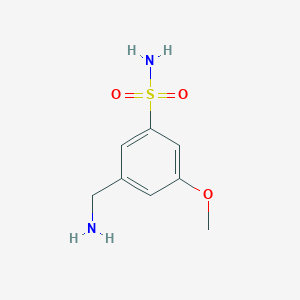
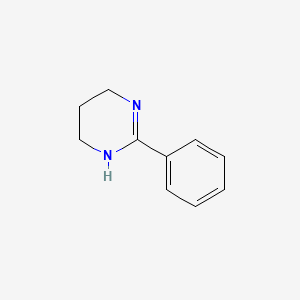
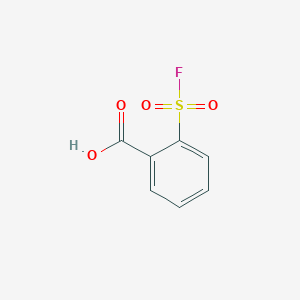

![2-[(Ethylsulfanyl)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid](/img/structure/B13205109.png)
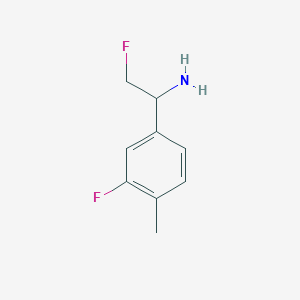
![tert-butyl N-[4-amino-2-(trifluoromethyl)butyl]carbamate](/img/structure/B13205118.png)
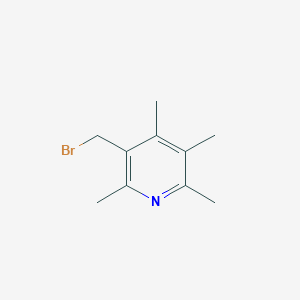
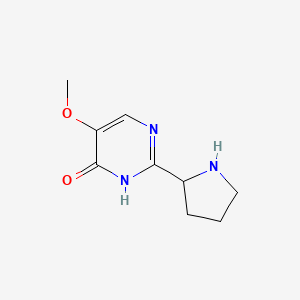

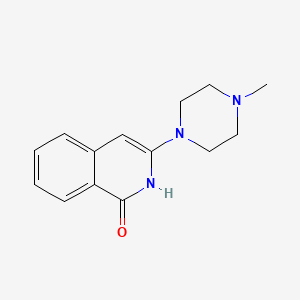
![5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13205162.png)
